In Vivo Acute Toxicity vs. PR Toxin
Eremofortin A is demonstrably non‑toxic in vivo, a stark contrast to its downstream product, PR toxin. Mice administered Eremofortin A at a dose of 15 mg/kg (i.p.) showed no signs of acute toxicity, whereas the LD50 for PR toxin in the same model and route of administration is 5.8 mg/kg [1][2]. This 2.6‑fold higher safe dosage for Eremofortin A relative to the lethal dose of PR toxin underscores a critical and quantifiable difference in biological hazard.
| Evidence Dimension | Acute in vivo toxicity (LD50 / Safe Dose) |
|---|---|
| Target Compound Data | 15 mg/kg (i.p.) was a non‑toxic dose |
| Comparator Or Baseline | PR Toxin: LD50 = 5.8 mg/kg (i.p.) |
| Quantified Difference | Eremofortin A dose is 2.6‑fold higher than the lethal dose of PR toxin and is non‑toxic. |
| Conditions | Male Swiss mice, intraperitoneal (i.p.) injection |
Why This Matters
This establishes Eremofortin A as a non‑hazardous research tool, enabling safer handling and in vivo studies compared to the acutely toxic PR toxin.
- [1] Moulé, Y., Jemmali, M., & Rousseau, N. (1977). Relationships between the chemical structure and the biological properties of some eremophilane compounds related to PR toxin. Chemico-Biological Interactions, 19(1), 79-92. View Source
- [2] Arnoux, B., Pascard, C., & Moreau, S. (1977). Eremofortin D, a valencane-class sesquiterpene. Acta Crystallographica Section B, 33(11), 3482-3485. View Source
